![molecular formula C28H48Br2O8 B12602209 1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene CAS No. 646066-51-5](/img/structure/B12602209.png)
1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene is a complex organic compound characterized by the presence of two bromine atoms and multiple ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The presence of bromine atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield ether or ester derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene involves its interaction with molecular targets through its bromine atoms and ether linkages. These interactions can lead to the formation of covalent bonds or the alteration of molecular pathways, depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dibromo-2,5-bis(2-methoxyethoxy)benzene
- 1,2-Dibromo-4,5-bis(octyloxy)benzene
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
Uniqueness
1,2-Dibromo-4,5-bis({6-[2-(2-methoxyethoxy)ethoxy]hexyl}oxy)benzene is unique due to its specific combination of bromine atoms and multiple ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields .
Properties
CAS No. |
646066-51-5 |
|---|---|
Molecular Formula |
C28H48Br2O8 |
Molecular Weight |
672.5 g/mol |
IUPAC Name |
1,2-dibromo-4,5-bis[6-[2-(2-methoxyethoxy)ethoxy]hexoxy]benzene |
InChI |
InChI=1S/C28H48Br2O8/c1-31-15-17-35-21-19-33-11-7-3-5-9-13-37-27-23-25(29)26(30)24-28(27)38-14-10-6-4-8-12-34-20-22-36-18-16-32-2/h23-24H,3-22H2,1-2H3 |
InChI Key |
TYTYEYIDGCLKCV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCCCCCOC1=CC(=C(C=C1OCCCCCCOCCOCCOC)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


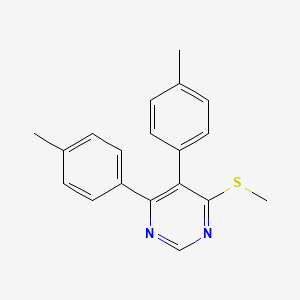
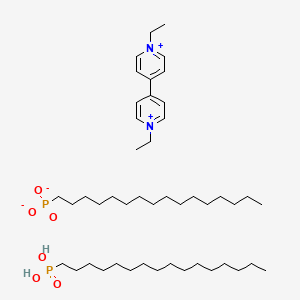
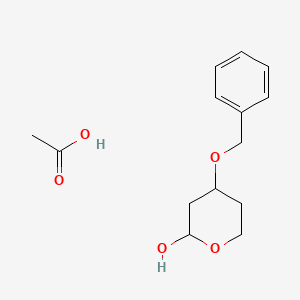
stannane](/img/structure/B12602153.png)
![Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy-](/img/structure/B12602162.png)
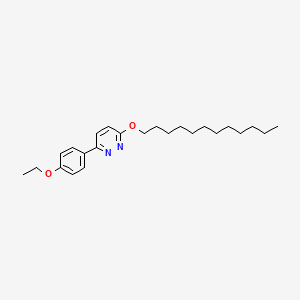
![2,6,7-Trimethyl-2,4,6,7-tetraaza-1-phosphabicyclo[2.2.2]octane](/img/structure/B12602172.png)
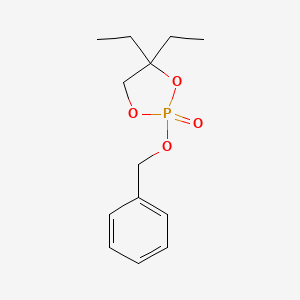

![4,7-Benzothiazoledione, 6-[(4-fluorophenyl)thio]-2,5-dimethyl-](/img/structure/B12602192.png)
![1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-](/img/structure/B12602197.png)
![{Hexane-1,6-diylbis[oxy(3-nitro-4,1-phenylene)]}dimethanamine](/img/structure/B12602211.png)
![5-{[4-(Methylamino)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12602213.png)
![7-[Bis(4-methylphenyl)amino]-9,9-dimethyl-9H-fluoren-2-OL](/img/structure/B12602220.png)
